molecular formula C12H13NO4S B1302822 6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole CAS No. 849924-91-0

6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole

Cat. No.: B1302822
CAS No.: 849924-91-0
M. Wt: 267.3 g/mol
InChI Key: NDVMFMDJQZWZJJ-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole is a complex organic compound that features both an indole and an epoxide group. The indole structure is a common motif in many natural products and pharmaceuticals, while the epoxide group is known for its high reactivity, making this compound of significant interest in various fields of research and industry.

Scientific Research Applications

6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.

    Medicine: Its structural features are explored for potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended for use as a pharmaceutical, the indole ring system is a common motif in many drugs and can interact with various biological targets .

Safety and Hazards

As with any chemical compound, handling “6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole” would require appropriate safety measures. The specific hazards would depend on its exact properties, but the presence of an epoxide group suggests that it could be potentially irritating or harmful if inhaled, ingested, or comes into contact with skin .

Future Directions

The future research directions for this compound could be vast, ranging from exploring its potential uses in pharmaceuticals to studying its reactivity for synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the indole core, followed by the introduction of the methylsulfonyl group and the epoxide moiety. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and yield. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The methylsulfonyl group can be reduced to a methyl group under specific conditions.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can open the epoxide ring under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of functionalized indole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Oxiran-2-ylmethoxy)benzonitrile
  • Methyl-tris(oxiran-2-ylmethoxy)silane
  • 4-(Oxiran-2-ylmethoxy)benzoic acid

Uniqueness

Compared to these similar compounds, 6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole is unique due to the presence of both the indole and methylsulfonyl groups. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

6-methylsulfonyl-1-(oxiran-2-ylmethoxy)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-18(14,15)11-3-2-9-4-5-13(12(9)6-11)17-8-10-7-16-10/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVMFMDJQZWZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C=CN2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375555
Record name 6-(Methanesulfonyl)-1-[(oxiran-2-yl)methoxy]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849924-91-0
Record name 6-(Methylsulfonyl)-1-(2-oxiranylmethoxy)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849924-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methanesulfonyl)-1-[(oxiran-2-yl)methoxy]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole
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